molecular formula C26H28N4O3S B2943905 N-(2,6-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1112035-65-0

N-(2,6-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2943905
CAS No.: 1112035-65-0
M. Wt: 476.6
InChI Key: LGNJCMPLVQDKLV-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a pyrrolo[3,2-d]pyrimidine core substituted with a 2-methoxyethyl group at position 3, a methyl group at position 5, a phenyl group at position 7, and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further substituted with a 2,6-dimethylphenyl group, which may enhance target binding or modulate physicochemical properties.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-17-9-8-10-18(2)22(17)27-21(31)16-34-26-28-23-20(19-11-6-5-7-12-19)15-29(3)24(23)25(32)30(26)13-14-33-4/h5-12,15H,13-14,16H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNJCMPLVQDKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)N(C=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The pyrrolo[3,2-d]pyrimidine core of the target compound distinguishes it from analogs with alternative fused-ring systems. For example:

  • Pyrrolo[2,3-d]pyrimidine derivatives (e.g., compounds from ) exhibit positional isomerism, altering electronic distribution and steric interactions. This impacts binding to enzymes like kinases or histone deacetylases (HDACs) .

Table 1: Core Scaffold Comparison

Compound Core Structure Key Substituents Potential Targets
Target Compound Pyrrolo[3,2-d]pyrimidine 2-Methoxyethyl, phenyl, methyl, 2,6-dimethylphenyl Kinases, HDACs (predicted)
Pyrrolo[2,3-d]pyrimidine derivatives Pyrrolo[2,3-d]pyrimidine Sulfamoylphenyl, pyrimidinyl Kinases (e.g., JAK2, EGFR)
Pyrimidin-2-ylthioacetamide 1,6-Dihydropyrimidin-2-yl 4-Methyl, 2,3-dichlorophenyl Antimicrobial agents
Substituent Effects on Bioactivity
  • 2,6-Dimethylphenyl Group : Present in the target compound, this substituent is also found in oxadixyl (), a fungicide. The methyl groups may enhance lipophilicity and metabolic stability compared to chlorinated analogs (e.g., 2,3-dichlorophenyl in ) .
  • 2-Methoxyethyl Chain : This polar substituent could improve solubility relative to purely aromatic analogs. Similar groups in HDAC inhibitors like SAHA correlate with enhanced pharmacokinetic profiles .

Table 2: Substituent Impact on Properties

Substituent Role in Target Compound Example in Other Compounds Effect on Properties
2,6-Dimethylphenyl Acetamide side chain Oxadixyl () ↑ Lipophilicity, metabolic stability
2-Methoxyethyl Pyrrolopyrimidine substitution SAHA derivatives () ↑ Solubility, HDAC binding
Sulfanyl linkage Core-to-acetamide bridge Pyrimidinylthioacetamide () ↑ Conformational flexibility
Computational Similarity Analysis

Using Tanimoto and Dice coefficients (), the target compound shows structural resemblance to:

  • SAHA-like HDAC inhibitors : The acetamide moiety and aromatic groups align with pharmacophores for HDAC8 inhibition (similarity index ~70% predicted) .

Predicted Bioactivity : Molecular similarity metrics imply possible dual kinase/HDAC inhibition, a strategy employed in cancer therapy to overcome resistance .

Biological Activity

N-(2,6-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₉H₂₃N₃O₂S
  • Molecular Weight : 365.47 g/mol
  • CAS Number : 51246-60-7

Antioxidant Activity

Recent studies suggest that derivatives of this compound exhibit significant anti-lipid peroxidation activity , which is crucial in preventing oxidative stress-related damage in cells. Preliminary tests have shown that compounds similar to this compound can inhibit lipid peroxidation effectively at concentrations around 100 µM .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit lipoxygenase enzymes. In particular, the inhibition of soybean lipoxygenase was noted with varying efficacy. For instance, certain derivatives showed low inhibition rates at 100 µM concentrations . This suggests a potential role in modulating inflammatory pathways.

Anticancer Potential

The compound's anticancer properties have been explored through various in vitro and in vivo studies. For example, a study on pyrimidine derivatives demonstrated significant cytotoxic effects against HeLa cells with a notable reduction in cell viability after treatment . The encapsulation of similar compounds in liposomes improved their therapeutic efficacy, indicating that formulation strategies could enhance their biological activity .

Study 1: Antioxidant Efficacy

A recent study assessed the antioxidant capacity of several compounds derived from pyrimidine structures. The results indicated that at a concentration of 100 µM, the tested compounds exhibited high anti-lipid peroxidation activity (up to 98.1% inhibition) . This highlights the potential application of these compounds in therapeutic settings aimed at oxidative stress.

Study 2: Anticancer Activity

In another investigation, the anticancer effects of liposomal formulations containing pyrimidine derivatives were evaluated. The results showed that these formulations achieved tumor inhibition rates significantly higher than conventional treatments like 5-fluorouracil . This suggests that this compound could be developed into effective cancer therapies.

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